exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is a photochemical process used to create the bicyclic structure . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate include:
- tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
What sets this compound apart is its trifluoroacetamido group, which imparts unique chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H19F3N2O3 |
---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
tert-butyl (1S,2R,4R)-2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)/t7-,8-,9+/m1/s1 |
InChI Key |
OSEBHMPQLPAGFK-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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